molecular formula C8H11NO2 B12547174 3-Methoxy-2,6-dimethylpyridin-4(1H)-one CAS No. 162647-41-8

3-Methoxy-2,6-dimethylpyridin-4(1H)-one

Cat. No.: B12547174
CAS No.: 162647-41-8
M. Wt: 153.18 g/mol
InChI Key: MTKAOPGTNSCCRB-UHFFFAOYSA-N
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Description

3-Methoxy-2,6-dimethylpyridin-4(1H)-one is a chemical compound with the molecular formula C8H11NO2 It is a derivative of pyridine, characterized by the presence of methoxy and dimethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,6-dimethylpyridin-4(1H)-one typically involves the reaction of 2,6-dimethylpyridine with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methoxy group. The process can be summarized as follows:

    Starting Material: 2,6-dimethylpyridine

    Reagent: Methanol

    Catalyst: Acidic or basic catalyst

    Conditions: Elevated temperature and pressure

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods can optimize the reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,6-dimethylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

3-Methoxy-2,6-dimethylpyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,6-dimethylpyridin-4(1H)-one involves its interaction with specific molecular targets. The methoxy and dimethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2,6-dimethylpyridine
  • 2,6-Dimethylpyridin-4(1H)-one
  • 3-Methoxypyridine

Uniqueness

3-Methoxy-2,6-dimethylpyridin-4(1H)-one is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

162647-41-8

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-methoxy-2,6-dimethyl-1H-pyridin-4-one

InChI

InChI=1S/C8H11NO2/c1-5-4-7(10)8(11-3)6(2)9-5/h4H,1-3H3,(H,9,10)

InChI Key

MTKAOPGTNSCCRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(N1)C)OC

Origin of Product

United States

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